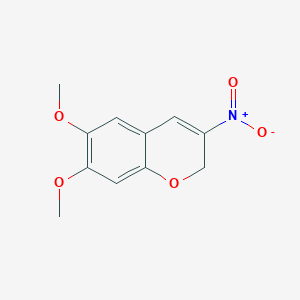

6,7-Dimethoxy-3-nitro-2H-chromene

Vue d'ensemble

Description

6,7-Dimethoxy-3-nitro-2H-chromene is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles Chromenes are known for their diverse biological and pharmacological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-nitro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6,7-dimethoxy-2H-chromen-2-one with a nitrating agent such as nitric acid or a nitrate salt in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective introduction of the nitro group at the 3 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

6,7-Dimethoxy-3-nitro-2H-chromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The major product is 6,7-dimethoxy-3-amino-2H-chromene.

Substitution: Products depend on the nucleophile used, resulting in various substituted chromenes.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Complex Molecules

- Building Block : 6,7-Dimethoxy-3-nitro-2H-chromene serves as a versatile building block in organic synthesis. It can be utilized to create more complex aromatic compounds through various reactions such as oxidation, reduction, and substitution.

- Reactions :

- Oxidation : The compound can be oxidized to introduce functional groups like carboxylic acids or aldehydes.

- Reduction : Under suitable conditions, the nitro group can be reduced to an amino group, yielding 6,7-dimethoxy-3-amino-2H-chromene.

- Substitution : The methoxy groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.

| Reaction Type | Possible Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids, aldehydes | Potassium permanganate, chromium trioxide |

| Reduction | 6,7-Dimethoxy-3-amino-2H-chromene | Hydrogen gas with palladium catalyst |

| Substitution | Various substituted chromenes | Alkoxides, amines |

Biological Applications

1. Antimicrobial and Anticancer Properties

- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various cancer cell lines and pathogenic microorganisms .

- Mechanism of Action : The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, influencing biological pathways involved in cell proliferation and apoptosis.

2. Drug Development

- Therapeutic Potential : The compound is being explored for its therapeutic effects in drug development, particularly for conditions such as Alzheimer's disease. Molecular docking studies suggest that derivatives of this compound could inhibit acetylcholinesterase (AChE), thereby enhancing cognitive function .

Industrial Applications

1. Synthesis of Dyes and Fragrances

- Industrial Use : this compound is utilized in the synthesis of dyes and fragrances due to its stable chromene structure and ability to undergo various chemical transformations .

Case Studies

1. Study on P2Y6 Receptor Antagonism

A study investigated the synthesis of chromene derivatives as antagonists for the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. The synthesized compounds demonstrated significant antagonistic activity with IC50 values around 1 μM, indicating their potential for therapeutic applications in treating related pathologies .

2. Anticancer Activity Assessment

In a study assessing the anticancer properties of chromene derivatives, several analogs were found to exhibit potent inhibitory effects on cancer cell proliferation. The most effective compounds showed IC50 values significantly lower than standard chemotherapeutic agents, suggesting that modifications to the chromene structure can enhance biological efficacy .

Mécanisme D'action

The mechanism of action of 6,7-Dimethoxy-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

6,7-Dimethoxy-2H-chromene: Lacks the nitro group, resulting in different chemical and biological properties.

3-Nitro-2H-chromene:

6,7-Dihydroxy-3-nitro-2H-chromene: Hydroxy groups instead of methoxy groups, leading to different solubility and reactivity.

Uniqueness

6,7-Dimethoxy-3-nitro-2H-chromene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Activité Biologique

6,7-Dimethoxy-3-nitro-2H-chromene is a compound belonging to the chromene class of organic compounds, which are known for their diverse biological activities. This article presents a detailed overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 237.06 g/mol. The presence of methoxy and nitro groups in its structure contributes to its reactivity and biological activity.

Antioxidant Activity

Research indicates that compounds in the chromene family exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. These studies suggest that this compound can effectively neutralize free radicals, potentially offering protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrate that it inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of signaling pathways associated with inflammation.

P2Y Receptor Antagonism

Recent studies have identified this compound as a potential antagonist of the P2Y6 receptor, which is implicated in various inflammatory and neurodegenerative conditions. Functional assays revealed that this compound can inhibit calcium mobilization in P2Y6R-expressing cells, with IC50 values indicating moderate affinity (around 3.49 μM) for this receptor . This antagonistic activity may position it as a candidate for treating diseases where P2Y6R is involved.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The electron-donating ability of the methoxy groups enhances the compound's capacity to neutralize free radicals.

- Inhibition of Enzymatic Pathways : By modulating specific signaling pathways, particularly those related to inflammation and cell signaling (e.g., calcium mobilization), this compound may exert its therapeutic effects.

- Receptor Interaction : The ability to act as an antagonist at P2Y receptors suggests that it may interfere with purinergic signaling involved in inflammation and pain pathways.

Case Studies

Several case studies have explored the pharmacological potential of this compound:

- Neuroprotection : In animal models of neurodegeneration, treatment with this compound resulted in reduced neuronal death and improved behavioral outcomes, suggesting neuroprotective properties.

- Anti-cancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Propriétés

IUPAC Name |

6,7-dimethoxy-3-nitro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-10-4-7-3-8(12(13)14)6-17-9(7)5-11(10)16-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGFJMDDTUXHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(CO2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561732 | |

| Record name | 6,7-Dimethoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129142-21-8 | |

| Record name | 6,7-Dimethoxy-3-nitro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.